

A Technical Guide to (+)-alpha-Longipinene: Commercial Availability and Research Applications

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Compound of Interest

Compound Name: (+)-alpha-Longipinene

Cat. No.: B1194234

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **(+)-alpha-Longipinene** for research purposes. It also delves into key experimental protocols for investigating its biological activities and visualizes relevant biochemical pathways to support further scientific inquiry.

Commercial Suppliers and Availability of (+)-alpha-Longipinene

(+)-alpha-Longipinene, a tricyclic sesquiterpene, is available from a number of specialized chemical suppliers. Researchers sourcing this compound should note that availability and purity can vary. Below is a summary of known suppliers. It is important to note that some catalog listings may be outdated; for instance, the product previously offered by Sigma-Aldrich (Aldrich-62638) is now discontinued. Direct inquiry with the suppliers is recommended for the most current information.

Supplier	Product/Catalog No.	Purity	Pack Size	Availability
Smolecule	S647036	Not specified	Not specified	In Stock [1]
BenchChem	B1253691	Not specified	Not specified	In Stock [2]
American Custom Chemicals Corporation	HBL0000014	95.00%	250 mg	Inquire
ChemicalBook	Multiple listings	Varies	Varies	Inquire
Foreverest Resources Ltd.	Alpha Longipinene 95%	95%	Bulk	Inquire

Experimental Protocols for Investigating Biological Activity

(+)-alpha-Longipinene has garnered research interest for its potential biological activities, including antimicrobial and anti-inflammatory effects.[\[1\]](#) Detailed methodologies for investigating these properties are outlined below.

Antimicrobial Susceptibility Testing

The antimicrobial properties of **(+)-alpha-Longipinene** can be assessed using standard methods such as broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

2.1.1. Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Materials:
 - (+)-alpha-Longipinene

- Bacterial or fungal strains of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Sterile pipette tips and multichannel pipettor
- Incubator
- Spectrophotometer or plate reader (optional, for quantitative assessment)
- Protocol:
 - Prepare Stock Solution: Dissolve **(+)-alpha-Longipinene** in a suitable solvent (e.g., DMSO) to a known concentration.
 - Serial Dilutions: Perform a two-fold serial dilution of the **(+)-alpha-Longipinene** stock solution in the broth medium across the wells of a 96-well plate.
 - Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.
 - Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
 - Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
 - MIC Determination: The MIC is the lowest concentration of **(+)-alpha-Longipinene** at which no visible growth of the microorganism is observed.[3][4]
 - MBC Determination (Optional): To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The lowest concentration that prevents any growth on the subculture is the MBC.[4][5]

Anti-Inflammatory Activity Assessment

The anti-inflammatory potential of **(+)-alpha-Longipinene** can be evaluated by its ability to modulate inflammatory pathways, such as the NF-κB signaling cascade, and reduce the production of pro-inflammatory cytokines in cell-based assays.

2.2.1. Inhibition of NF-κB Activation

This protocol assesses the effect of **(+)-alpha-Longipinene** on the nuclear translocation of the NF-κB p65 subunit, a key step in its activation.

- Materials:
 - **(+)-alpha-Longipinene**
 - Human monocytic cell line (e.g., THP-1)
 - Cell culture medium and supplements
 - Lipopolysaccharide (LPS) to induce inflammation
 - Primary antibody against NF-κB p65
 - Fluorescently labeled secondary antibody
 - DAPI for nuclear staining
 - Fluorescence microscope or confocal microscope
 - Western blot reagents and equipment
- Protocol:
 - Cell Culture and Treatment: Culture THP-1 cells and differentiate them into macrophages. Pre-treat the cells with various concentrations of **(+)-alpha-Longipinene** for a specified time (e.g., 30 minutes) before stimulating with LPS (e.g., 1 mg/L for 30 minutes).[\[6\]](#)
 - Immunofluorescence:
 - Fix and permeabilize the cells.

- Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy. In unstimulated cells or cells treated with an effective inhibitor, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus.
- Western Blot Analysis:
 - Isolate nuclear and cytoplasmic protein fractions from the treated cells.
 - Perform Western blotting to quantify the levels of NF-κB p65 in each fraction. A decrease in nuclear p65 and an increase in cytoplasmic IκBα with **(+)-alpha-Longipinene** pre-treatment would indicate inhibition of the NF-κB pathway.[\[6\]](#)

2.2.2. Measurement of Pro-Inflammatory Cytokine Production

This protocol measures the effect of **(+)-alpha-Longipinene** on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

- Materials:
 - Differentiated THP-1 macrophages or other suitable immune cells
 - **(+)-alpha-Longipinene**
 - LPS
 - ELISA kits for TNF-α and IL-6
- Protocol:
 - Cell Treatment: Treat the cells with **(+)-alpha-Longipinene** and/or LPS as described in the NF-κB activation protocol.
 - Supernatant Collection: Collect the cell culture supernatants after the incubation period.

- ELISA: Perform ELISA according to the manufacturer's instructions to quantify the concentration of TNF- α and IL-6 in the supernatants. A dose-dependent decrease in these cytokines in the presence of **(+)-alpha-Longipinene** would indicate anti-inflammatory activity.

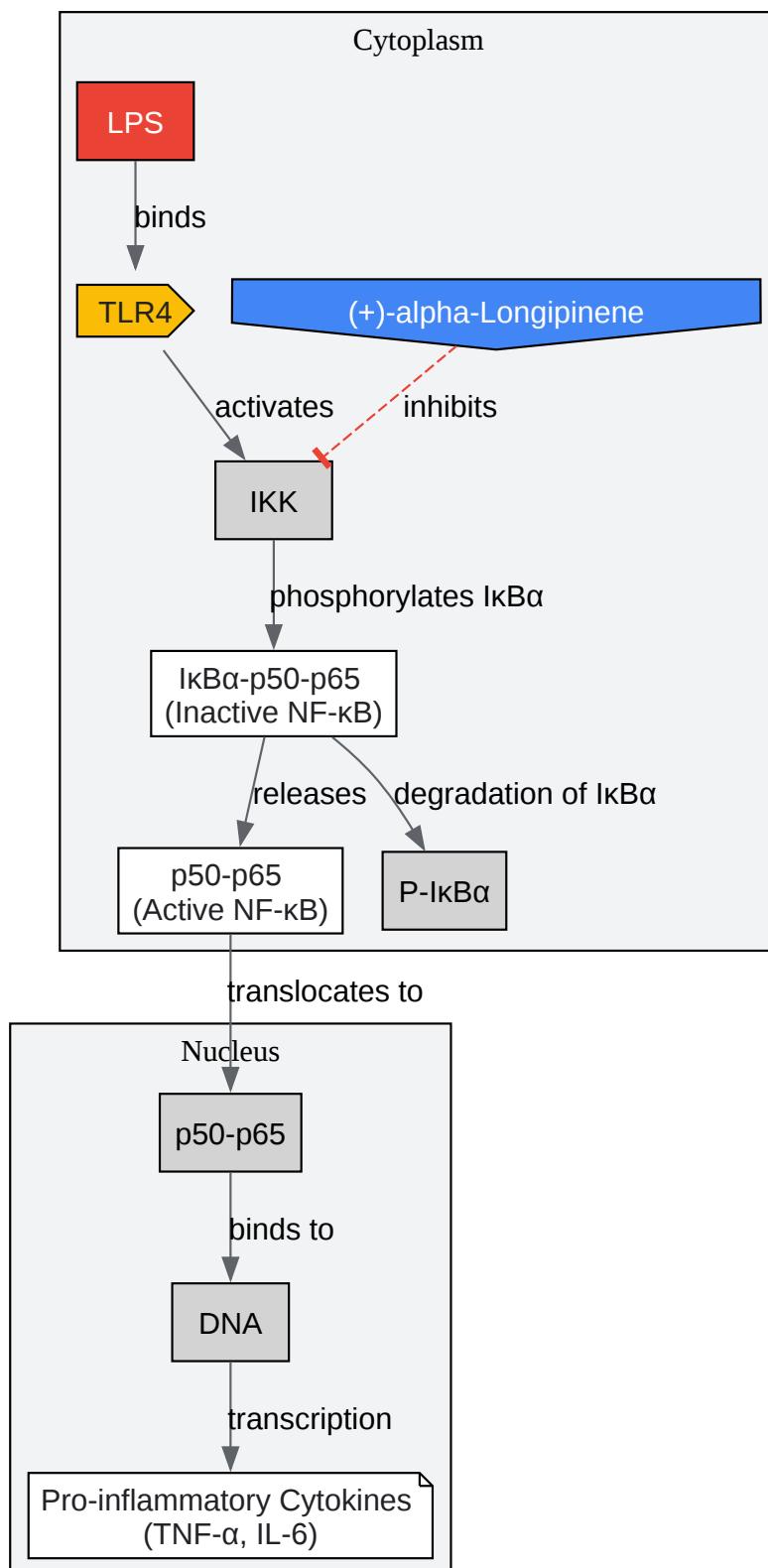
Visualization of Relevant Pathways

To further understand the biochemical context of **(+)-alpha-Longipinene**, the following diagrams, generated using Graphviz, illustrate its biosynthesis and a key signaling pathway it may modulate.



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Caption: Biosynthesis of **(+)-alpha-Longipinene** from Farnesyl Diphosphate.



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Caption: Proposed inhibition of the NF-κB signaling pathway by **(+)-alpha-Longipinene**.

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